REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[CH3:37][C:38](=[O:39])[CH3:40].[Cl:1][c:2]1[cH:3][cH:4][c:5]([OH:20])[c:6]([CH2:8][c:9]2[cH:10][cH:11][cH:12][c:13]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[n:14]2)[cH:7]1.[Cl:27][c:28]1[cH:29][c:30]([F:36])[c:31]([CH2:32][Br:33])[cH:34][cH:35]1.[K+:25].[K+:26]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:20][CH2:32][c:31]2[c:30]([F:36])[cH:29][c:28]([Cl:27])[cH:35][cH:34]2)[c:6]([CH2:8][c:9]2[cH:10][cH:11][cH:12][c:13]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[n:14]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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CCOC(=O)c1cccc(Cc2cc(Cl)ccc2O)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cccc(Cc2cc(Cl)ccc2O)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(Cl)ccc1CBr
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cccc(Cc2cc(Cl)ccc2OCc2ccc(Cl)cc2F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |